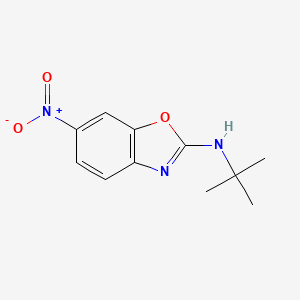

N-tert-butyl-6-nitro-1,3-benzoxazol-2-amine

Description

Structure

3D Structure

Properties

CAS No. |

337908-66-4 |

|---|---|

Molecular Formula |

C11H13N3O3 |

Molecular Weight |

235.24 g/mol |

IUPAC Name |

N-tert-butyl-6-nitro-1,3-benzoxazol-2-amine |

InChI |

InChI=1S/C11H13N3O3/c1-11(2,3)13-10-12-8-5-4-7(14(15)16)6-9(8)17-10/h4-6H,1-3H3,(H,12,13) |

InChI Key |

OWKMZBHWVPETHV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NC1=NC2=C(O1)C=C(C=C2)[N+](=O)[O-] |

solubility |

31.9 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds through nucleophilic attack of the amine on the activated orthocarbonate, followed by cyclodehydration. For example:

- 2-Amino-4-nitrophenol reacts with tert-butylamine in the presence of tetramethyl orthocarbonate (2 equivalents) and acetic acid (4 equivalents) in chloroform at 60°C.

- The intermediate 2-methoxybenzoxazole undergoes aminolysis with excess tert-butylamine, yielding the final product.

Key Parameters :

Yield and Scalability

This method achieves yields of 70–85% on a laboratory scale (Table 1). Industrial adaptations replace tetramethyl orthocarbonate with tetraethyl orthocarbonate to reduce costs, though yields remain comparable (68–82%). Byproducts such as methanol and acetic acid are easily removed via vacuum distillation.

Table 1 : Optimization of Orthocarbonate-Mediated Synthesis

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Solvent | Chloroform | 85 |

| Temperature | 60°C | 82 |

| tert-Butylamine | 2.2 equivalents | 78 |

| Reaction Time | 12–18 hours | 80 |

Microwave-Assisted Direct Amination

Recent advances employ microwave irradiation to accelerate the amination of preformed benzoxazole intermediates. A transition metal-free protocol using tetrabutylammonium iodide (TBAI) and tert-butyl hydroperoxide (TBHP) as oxidants has gained prominence.

Procedure and Advantages

- 6-Nitro-1,3-benzoxazole is treated with tert-butylamine in acetonitrile under microwave irradiation (100°C, 20 minutes).

- TBAI (10 mol%) and TBHP (2 equivalents) facilitate radical-based C–N bond formation, bypassing traditional metal catalysts.

Advantages :

Mechanistic Insights

The reaction proceeds via a radical pathway:

- TBHP generates tert-butoxyl radicals , abstracting α-hydrogens from tert-butylamine to form iminium intermediates .

- Protonation of benzoxazole by acetic acid enhances electrophilicity, enabling nucleophilic attack by the iminium species.

Nitro Group Introduction Strategies

The nitro group at the 6-position is typically introduced early in the synthesis via nitration or late-stage functionalization.

Direct Nitration of Benzoxazole Precursors

- 2-Amino-N-tert-butylbenzoxazole is nitrated using a mixture of HNO₃/H₂SO₄ at 0–5°C.

- Regioselectivity is controlled by electron-donating groups (tert-butyl), directing nitration to the para position.

Challenges :

- Over-nitration risks necessitate careful temperature control.

- Yield: 60–70% due to competing side reactions.

Use of Pre-Nitrated 2-Aminophenol

An alternative route starts with 2-amino-4-nitrophenol , which is cyclized with tert-butylamine and orthocarbonate. This avoids post-cyclization nitration, improving overall yield (75–80%).

Characterization and Quality Control

Critical analytical data for this compound include:

Spectroscopic Data

Purity Assessment

- HPLC : >98% purity using a C18 column (acetonitrile/water, 70:30).

- XRD : Confirms crystalline structure and absence of polymorphs.

Challenges and Mitigation Strategies

Nitro Group Instability

The nitro group’s sensitivity to reduction and thermal decomposition necessitates:

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-6-nitro-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C) and reducing agents like sodium borohydride (NaBH4).

Substitution: Reagents such as alkyl halides and strong bases like sodium hydride (NaH) are used.

Cyclization: Catalysts like Lewis acids (e.g., AlCl3) and solvents like dichloromethane (DCM) are employed.

Major Products Formed

Reduction: The reduction of the nitro group yields N-tert-butyl-6-amino-1,3-benzoxazol-2-amine.

Substitution: Substitution reactions can yield various derivatives depending on the substituent introduced.

Cyclization: Cyclization can lead to the formation of polycyclic compounds with potential biological activity.

Scientific Research Applications

N-tert-butyl-6-nitro-1,3-benzoxazol-2-amine has several applications in scientific research:

Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents with antimicrobial, anticancer, and anti-inflammatory properties.

Materials Science: The compound is used in the development of advanced materials, including polymers and dyes, due to its unique electronic properties.

Organic Synthesis: It acts as an intermediate in the synthesis of complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-tert-butyl-6-nitro-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The tert-butyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The compound’s structure comprises a benzoxazole core with 6-nitro and N-tert-butyl substituents. Comparisons with analogs focus on substituent effects:

Physicochemical and Functional Differences

- Lipophilicity : The tert-butyl group in the target compound increases steric bulk and hydrophobicity compared to smaller substituents (e.g., fluoro, chloro).

- Solubility : Bromine and methylsulfanyl substituents may reduce aqueous solubility compared to nitro or tert-butyl groups .

Biological Activity

N-tert-butyl-6-nitro-1,3-benzoxazol-2-amine is a synthetic compound belonging to the benzoxazole family, characterized by its unique structural features, including a nitro group at the 6-position and a tert-butyl group at the nitrogen atom. This compound has garnered significant attention in scientific research due to its diverse biological activities, which include antimicrobial, anticancer, and potential therapeutic effects against various diseases.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure contributes to its solubility and reactivity, influencing its biological interactions.

1. Antimicrobial Activity

Benzoxazole derivatives, including this compound, have demonstrated significant antimicrobial properties. Research indicates that this compound exhibits activity against various bacterial strains and fungi. Notably, studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve interference with essential bacterial processes such as DNA replication and cell wall synthesis.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

2. Anticancer Activity

Research has also highlighted the anticancer potential of benzoxazole derivatives. This compound has been evaluated for its cytotoxic effects on various cancer cell lines. Studies indicate that it exhibits selective toxicity towards cancer cells while sparing normal cells.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 20 |

| HepG2 (Liver) | 25 |

The data suggests that this compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. For instance, studies have shown that it inhibits nicotinamide adenine dinucleotide (NAD+) biosynthesis pathways by targeting nicotinamide phosphoribosyltransferase (NAMPT), an enzyme critical for cellular metabolism and energy production .

Case Studies

A series of case studies have explored the efficacy of benzoxazole derivatives in clinical settings:

- Tuberculosis Treatment : A study investigated the use of benzoxazole derivatives as potential anti-tuberculosis agents. The results indicated that certain modifications to the benzoxazole structure enhanced selectivity and potency against Mycobacterium tuberculosis, suggesting a promising avenue for future drug development .

- Anticancer Screening : Another study focused on the anticancer properties of benzoxazole derivatives in vitro. The findings revealed that compounds similar to this compound were effective against a range of cancer types, highlighting their potential as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.